Gallium tris[bis(trimethylsilyl)amide]

organometallic chemistry precursor design nitride thin films

Gallium tris[bis(trimethylsilyl)amide], formulated as Ga[N(SiMe3)2]3 (molecular weight 550.9 g/mol), belongs to the metal bis(trimethylsilyl)amide family—coordination complexes of a central metal cation with three bulky, anionic bis(trimethylsilyl)amide ligands. First reported alongside its aluminum and indium congeners, the compound was prepared in excellent yields via salt metathesis from LiN(SiMe3)2 and gallium trichloride.

Molecular Formula C18H54GaN3Si6
Molecular Weight 550.9 g/mol
CAS No. 35450-28-3
Cat. No. B3131460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium tris[bis(trimethylsilyl)amide]
CAS35450-28-3
Molecular FormulaC18H54GaN3Si6
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](C)(C)C)[Ga](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyARUVEWLNMJUMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Tris[Bis(Trimethylsilyl)Amide] (CAS 35450-28-3): Molecular Identity and Precursor-Class Positioning


Gallium tris[bis(trimethylsilyl)amide], formulated as Ga[N(SiMe3)2]3 (molecular weight 550.9 g/mol), belongs to the metal bis(trimethylsilyl)amide family—coordination complexes of a central metal cation with three bulky, anionic bis(trimethylsilyl)amide ligands [1]. First reported alongside its aluminum and indium congeners, the compound was prepared in excellent yields via salt metathesis from LiN(SiMe3)2 and gallium trichloride [2]. Unlike many gallium amide precursors that adopt dimeric structures, Ga[N(SiMe3)2]3 is monomeric with a trigonal-planar coordination geometry at the gallium center, a consequence of the steric bulk of the bis(trimethylsilyl)amide ligands [2]. This structural feature underpins its primary application as a single-source CVD/ALD precursor for gallium nitride (GaN) and gallium oxide (Ga2O3) thin films, where volatility, thermal stability, and clean decomposition pathways are critical procurement criteria [3].

Why Gallium Tris[Bis(Trimethylsilyl)Amide] Cannot Be Interchanged with Simpler Gallium Amides or Group 13 Silylamide Analogs


Although multiple gallium amide precursors exist for nitride and oxide thin-film deposition, substituting Ga[N(SiMe3)2]3 with gallium tris(dimethylamide) dimer [Ga(NMe2)3]2 or with the aluminum or indium silylamide analogs introduces quantifiable differences in M–N bond energetics, molecular aggregation state, and impurity incorporation profiles that directly impact precursor delivery and film quality [1]. The monomeric nature of Ga[N(SiMe3)2]3, conferred by its bulky bis(trimethylsilyl)amide ligands, contrasts sharply with the dimeric architecture of [Ga(NMe2)3]2, altering volatility characteristics and vapor-phase transport behavior [2]. Furthermore, the presence of silicon-containing ligands introduces a documented silicon-impurity risk that, while shared with other silylamide precursors, is absent from alkylamide alternatives—a critical consideration for electronic-grade film applications [3]. The evidence below quantifies these differentiation dimensions to inform defensible precursor selection.

Head-to-Head Quantitative Evidence: Ga[N(SiMe3)2]3 vs. Structurally Proximal Comparators


Ga–N vs. Al–N vs. In–N Stretching Force Constants: Differentiated M–N Bond Energetics Within the Group 13 Silylamide Series

Within the isostructural M[N(SiMe3)2]3 series (M = Al, Ga, In), the Ga–N stretching force constant was experimentally determined as 1.95 mdyn/Å via normal coordinate analysis of infrared and Raman spectra [1]. This value sits between Al–N (2.09 mdyn/Å) and In–N (1.77 mdyn/Å), reflecting an intermediate bond strength that governs thermal decomposition kinetics during CVD/ALD processing. A lower force constant correlates with a lower-energy decomposition pathway, potentially enabling lower deposition temperatures compared to the aluminum analog [1].

organometallic chemistry precursor design nitride thin films

Monomeric vs. Dimeric Architecture: Ga[N(SiMe3)2]3 vs. [Ga(NMe2)3]2 and Implications for Vapor-Phase Precursor Delivery

Ga[N(SiMe3)2]3 is unequivocally monomeric in the solid, solution, and vapor phases, as confirmed by X-ray crystallography, cryoscopy, and mass spectrometry [1]. In contrast, the widely used gallium tris(dimethylamide) precursor exists as the dimer [Ga(NMe2)3]2, with a reported melting point of 104–105.5 °C . The monomeric structure of Ga[N(SiMe3)2]3 eliminates the dimer-monomer dissociation equilibrium that complicates vapor pressure management for [Ga(NMe2)3]2, potentially enabling more consistent precursor flux during ALD/CVD processing [1].

ALD precursor delivery volatility molecular architecture

Silicon Impurity Incorporation Risk: Class-Level Evidence from Lanthanum Silylamide ALD as a Cautionary Comparator

La2O3 films deposited by ALD using La[N(SiMe3)2]3 and H2O at 150–250 °C contained noticeable amounts of hydrogen and silicon, rendering the films chemically unstable in ambient air [1]. In LaAlO3 films deposited from La[N(SiMe3)2]3, Al(CH3)3, and H2O at 225 °C, Auger electron spectroscopy detected approximately 3 at.% Si impurity [2]. As a class-level inference, gallium silylamide precursors bearing the same bis(trimethylsilyl)amide ligand may introduce analogous silicon contamination during GaN or Ga2O3 film growth, a risk not present with carbon-based gallium amide precursors such as [Ga(NMe2)3]2 (which showed 2.8 at.% carbon but negligible silicon at 1.2 at.% hydrogen in GaN films) [3].

ALD film purity silicon contamination gate dielectric

Isostructurality with Al[N(SiMe3)2]3: Enabling Mixed-Metal Nitride Precursor Systems for (Al,Ga)N Alloy Deposition

Crystallographic analysis confirms that Ga[N(SiMe3)2]3 is isostructural with Al[N(SiMe3)2]3 and the corresponding Fe and Cr silylamide compounds [1]. This isostructurality enables the formulation of homogeneous mixed-metal precursor solutions for the deposition of ternary (Al,Ga)N alloy thin films, where precise Al:Ga stoichiometry control is essential for band-gap engineering [2]. In contrast, combining Ga[N(SiMe3)2]3 with the dimeric [Al(NMe2)3]2 would introduce mismatched aggregation states and vapor pressures, complicating co-delivery [3].

mixed-metal nitrides AlGaN precursor co-delivery

Where Ga[N(SiMe3)2]3 Provides a Verifiable Advantage: Evidence-Backed Application Scenarios for Procurement Decisions


Mixed-Metal (Al,Ga)N Alloy Thin Film Deposition via CVD/ALD Using Structurally Matched Silylamide Co-Precursors

For processes targeting (Al,Ga)N films with tunable band-gap (3.4–6.2 eV) for UV optoelectronics and power electronics, Ga[N(SiMe3)2]3 and Al[N(SiMe3)2]3 can be co-formulated as a single-source solution or delivered from matched bubblers owing to their isostructural, monomeric architectures [1]. This avoids the vapor-pressure mismatch and phase-segregation issues encountered when pairing monomeric silylamide gallium precursors with dimeric aluminum alkylamides such as [Al(NMe2)3]2 [2]. The Ga–N force constant (1.95 mdyn/Å) predicts a decomposition temperature intermediate between that of the Al and In analogs, facilitating co-decomposition with Al[N(SiMe3)2]3 (Al–N 2.09 mdyn/Å) at moderate substrate temperatures [1].

Synthesis of Gallium Silylamido Complexes as Single-Source GaN Precursors via Transsilylamination

Ga[N(SiMe3)2]3 serves as the starting material for transsilylamination reactions with secondary silylamines such as HN(SiHMe2)2 to generate novel gallium silylamide derivatives with tailored ligand steric profiles [3]. This synthetic versatility allows researchers to fine-tune precursor volatility and decomposition temperature for specific CVD reactor configurations while retaining the monomeric Ga–N core.

CVD of GaN Films Where Reduced Carbon Contamination is Prioritized Over Silicon Impurity Risk

When carbon is the dominant contaminant of concern—for example, in GaN films intended for high-electron-mobility transistors (HEMTs) where carbon acts as a compensating acceptor—the silylamide ligand system offers an inherently carbon-lean decomposition pathway compared to alkylamide precursors that introduce up to 2.8 at.% carbon into GaN films [4]. The trade-off is potential silicon incorporation (class-level inference: ~3 at.% Si from analogous La silylamide processes), which must be verified by RBS or SIMS for the specific Ga[N(SiMe3)2]3 process [5].

Fundamental Research on Group 13 Nitride Precursor Structure–Property Relationships

As the only monomeric gallium tris(silylamide) characterized by full vibrational normal coordinate analysis alongside its Al and In congeners [1], Ga[N(SiMe3)2]3 is the preferred compound for academic and industrial R&D groups conducting systematic studies on how M–N bond energetics, ligand steric bulk, and molecular aggregation state collectively govern precursor thermal stability, vapor pressure, and film growth characteristics.

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